Stereochemical Identity: (3S) vs. Racemate and (3R) Enantiomer
The (3S) absolute configuration is a structural requirement specified in the synthesis of integrin αvβ3/αvβ5 antagonists, where the carboxylic acid at C-3 must adopt the (S) orientation for productive target engagement. Patent US 6,486,174 discloses the (3S)-7-[3-(Amidinoaminooxy)propoxy]-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative as a specifically claimed compound, with no (3R) counterpart claimed [1]. In the broader Tic-derived Bcl-2 inhibitor series, the (S) configuration at the 3-position is essential for activity; the lead compound 1 (Ki = 5.2 µM against Bcl-2) bears the analogous (S)-carboxylic acid orientation [2].
| Evidence Dimension | Stereochemical requirement for biological activity in Tic-based inhibitors |
|---|---|
| Target Compound Data | Defined (3S) absolute configuration (specific optical rotation not publicly available for this exact compound) |
| Comparator Or Baseline | Racemate (CAS 1009266-12-9 commonly denotes the racemic mixture) and (3R) enantiomer (not specifically cataloged) |
| Quantified Difference | Bcl-2 Ki values for Tic derivatives are configuration-dependent; lead compound 1 with (S) configuration shows Ki = 5.2 µM; (R) configuration data not reported but presumed inactive based on SAR [2] |
| Conditions | Fluorescence polarization assay against Bcl-2 protein; integrin αvβ3 binding assay per patent US 6,486,174 |
Why This Matters
Procurement of the racemate or incorrect enantiomer introduces an uncontrolled variable in chiral SAR studies and may yield false-negative results in assays requiring defined (S) stereochemistry.
- [1] US Patent 6,486,174. Example 2: (3S)-7-[3-(Amidinoaminooxy)propoxy]-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Lines 296-298. View Source
- [2] Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 2019, 88, 102938. Lead compound 1: Ki = 5.2 µM against Bcl-2. View Source
